molecular formula C11H10BrN3O2 B10844694 5-Bromo-6-(p-toluidino)uracil CAS No. 100763-66-4

5-Bromo-6-(p-toluidino)uracil

Cat. No.: B10844694
CAS No.: 100763-66-4
M. Wt: 296.12 g/mol
InChI Key: XCZQWOVVHWQUMF-UHFFFAOYSA-N
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Description

5-Bromo-6-p-tolylamino-1H-pyrimidine-2,4-dione is a chemical compound that belongs to the class of pyrimidinediones Pyrimidinediones are characterized by a pyrimidine ring substituted with two carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-p-tolylamino-1H-pyrimidine-2,4-dione typically involves the reaction of 5-bromo-2,4-dioxo-1,2,3,4-tetrahydropyrimidine with p-toluidine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-p-tolylamino-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidinediones, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Mechanism of Action

The mechanism of action of 5-Bromo-6-p-tolylamino-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as poly (ADP-ribose) polymerase-1 (PARP-1), which plays a crucial role in DNA repair. By inhibiting PARP-1, the compound can induce DNA damage in cancer cells, leading to cell death . Additionally, it may interact with other proteins and signaling pathways involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-6-p-tolylamino-1H-pyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity.

Properties

CAS No.

100763-66-4

Molecular Formula

C11H10BrN3O2

Molecular Weight

296.12 g/mol

IUPAC Name

5-bromo-6-(4-methylanilino)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C11H10BrN3O2/c1-6-2-4-7(5-3-6)13-9-8(12)10(16)15-11(17)14-9/h2-5H,1H3,(H3,13,14,15,16,17)

InChI Key

XCZQWOVVHWQUMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C(=O)NC(=O)N2)Br

Origin of Product

United States

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